2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride
Overview
Description
“2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1050480-37-9. It has a molecular weight of 205.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c1-9(2,7-11)10-6-8-4-3-5-12-8;/h3-5,10-11H,6-7H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple functional groups, including an amino group and a hydroxyl group.Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 205.68 .Scientific Research Applications
Facile Syntheses of Oxazolines and Thiazolines
Microwave-assisted reactions of 2-amino-2-methyl-1-propanol have been used to produce 2-substituted oxazolines and thiazolines efficiently. This method demonstrates the application of N-acylbenzotriazoles for the preparation of these compounds under mild conditions and short reaction times, highlighting a new avenue in synthetic organic chemistry (Katritzky et al., 2004).
Synthesis of Isotopomers
The synthesis of 1-amino-2-[3-13C]propanol hydrochloride highlights its role in the preparation of isotopomers, which are crucial for research in pharmaceuticals and tracer studies. This synthesis route involves coupling reactions and presents a method to obtain all 13C- and 15N-isotopomers of 1-amino-2-propanol, which is essential for advanced scientific research in both chemistry and biology (Iida et al., 2008).
Hydrogen Bonding and Polymorphism Studies
Amino alcohol salts with quinaldinate, involving 2-amino-2-methyl-1-propanol, have been studied for their hydrogen bonding and polymorphism. This research provides insights into the structural analysis and the interaction patterns of amino alcohols, contributing to the understanding of molecular structures and their applications in material science (Podjed & Modec, 2022).
Optically Active Amino Acids via Optical Resolutions
The preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolutions showcases the application of 2-amino-2-methyl-1-propanol derivatives in the field of stereochemistry. This method emphasizes the importance of chiral compounds in pharmaceuticals and their synthetic accessibility (Shiraiwa et al., 2006).
Corrosion Inhibition Studies
Research into new diamine derivatives involving the structural backbone of 2-amino-2-methyl-1-propanol has shown significant potential in the inhibition of mild steel corrosion in hydrochloric solutions. These findings contribute to the development of more effective corrosion inhibitors, critical for industrial applications (Herrag et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2,7-11)10-6-8-4-3-5-12-8;/h3-5,10-11H,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUINKIPKTQCLBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CO1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050480-37-9 | |
Record name | 1-Propanol, 2-[(2-furanylmethyl)amino]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050480-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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